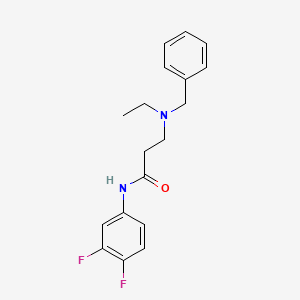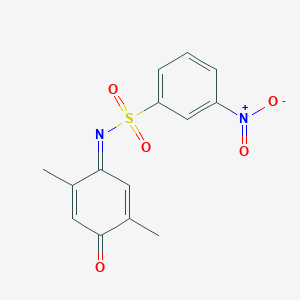![molecular formula C20H24N2O2 B5835527 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMMPB is a benzamide derivative that has been synthesized through various methods and has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
Mecanismo De Acción
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a unique mechanism of action that involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and ultimately, cell death. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It can induce G2/M cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can also inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can inhibit the activity of alpha-glucosidase, which can reduce glucose absorption in the body and potentially lower blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its cost-effectiveness, high yield, and unique mechanism of action. However, there are also limitations to its use. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a relatively new compound, and its toxicity and safety profile have not been extensively studied. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has poor water solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One potential area of research is the study of its toxicity and safety profile in vivo. Another area of research is the development of more water-soluble derivatives of 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide that can be used in a wider range of experiments. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Finally, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be used to study the role of tubulin in various cellular processes and its potential as a target for drug development.
Conclusion:
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a promising compound that has potential applications in scientific research, especially in the field of medicinal chemistry. Its unique mechanism of action, cost-effectiveness, and high yield make it an attractive compound for further study. However, its toxicity and safety profile, as well as its poor water solubility, should be further investigated. Overall, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has the potential to lead to the development of novel anti-cancer, anti-inflammatory, and anti-diabetic agents and to advance our understanding of cellular processes.
Métodos De Síntesis
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be synthesized through various methods such as the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)benzoyl chloride in the presence of a base like triethylamine. The yield of 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide obtained through these methods is usually high, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential as an anti-diabetic agent, as it can inhibit the activity of alpha-glucosidase, an enzyme involved in glucose metabolism.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-18(12-15)20(23)21-19-5-3-17(4-6-19)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJGDJKEQXGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)

![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)